molecular formula C22H28N2O5S B501641 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine CAS No. 944775-64-8

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine

カタログ番号: B501641
CAS番号: 944775-64-8
分子量: 432.5g/mol
InChIキー: ZGKWPPCQWYEXLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a piperazine derivative featuring two distinct substituents: a benzo[d][1,3]dioxol-5-ylmethyl (piperonylmethyl) group at the N1 position and a (5-isopropyl-2-methoxyphenyl)sulfonyl group at the N4 position. The benzo[d][1,3]dioxole moiety contributes aromaticity and moderate lipophilicity, while the sulfonyl group introduces strong electron-withdrawing properties. The 5-isopropyl-2-methoxyphenyl substituent adds steric bulk and moderate polarity due to the methoxy group.

特性

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-16(2)18-5-7-20(27-3)22(13-18)30(25,26)24-10-8-23(9-11-24)14-17-4-6-19-21(12-17)29-15-28-19/h4-7,12-13,16H,8-11,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKWPPCQWYEXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety:

    • Starting from catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
  • Synthesis of the Piperazine Intermediate:

    • Piperazine can be alkylated with the benzo[d][1,3]dioxole derivative using a suitable alkylating agent like benzyl chloride in the presence of a base such as potassium carbonate.

化学反応の分析

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted piperazine derivatives.

科学的研究の応用

Antibacterial Activity

Research has demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, a study synthesized and characterized several derivatives with this structure, revealing high antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were notably low, indicating potent efficacy compared to standard antibacterial drugs .

Case Study: Antibacterial Screening

CompoundBacteria TestedMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

This table illustrates the effectiveness of specific derivatives in inhibiting bacterial growth, highlighting the potential for developing new antibacterial agents based on this compound.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that related compounds exhibit inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The anti-inflammatory activity is attributed to the structural features of the benzodioxole ring system .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The presence of the benzodioxole moiety is thought to enhance these effects due to its ability to interact with multiple biological targets .

Preclinical Models

In vitro studies using cancer cell lines have indicated that certain derivatives can significantly reduce cell viability at low concentrations. This positions them as potential candidates for further development into anticancer therapies.

Summary of Findings

The diverse applications of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine highlight its significance in medicinal chemistry. Its antibacterial, anti-inflammatory, and anticancer activities suggest a broad therapeutic potential.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl-linked aromatic ring is a critical site for structural diversification. Key analogs include:

Compound Name Sulfonyl Substituent Yield (%) Melting Point (°C, HCl salt) Key Properties/Findings References
Target Compound 5-isopropyl-2-methoxyphenyl N/A N/A Balanced lipophilicity, steric bulk -
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine 3,4-difluorophenyl N/A N/A Increased polarity, lower lipophilicity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine 2,5-dimethoxyphenyl N/A Discontinued (95% purity) High electron density, potential CYP interactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-bromophenyl)sulfonyl)piperazine 4-bromophenyl 72% 177–178 Enhanced halogen bonding potential
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazine Phenyl 75% 183–184 Minimal steric hindrance, baseline activity

Key Observations :

  • Methoxy groups improve solubility but reduce lipophilicity, which may lower CNS penetration .
  • The 5-isopropyl group in the target compound introduces steric bulk, which could optimize binding pocket interactions compared to smaller substituents .
Variations in the Benzodioxolylmethyl Group

Several analogs retain the benzodioxole core but modify the linker or substituent position:

Compound Name Structure Variation Yield (%) Melting Point (°C, HCl salt) Key Properties/Findings References
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine Ethylphenyl linker, chlorophenyl substituent 78% 176–177 Extended linker increases flexibility
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(5-chloro-2-methoxyphenyl)piperazine Direct methyl linker, chloro-methoxy aryl 65% 177–178 Combines halogen and methoxy effects
1-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]-4-phenylpiperazine Acryloyl linker, phenyl group N/A N/A Conjugated system for π-π stacking

Key Observations :

  • Direct methyl linkers (as in the target compound) reduce rotational freedom, favoring entropic gains upon binding .
Melting Points and Yields
  • Melting points for HCl salts of analogs range from 164–184°C , influenced by substituent symmetry and crystallinity .
  • Yields vary widely (55–78% ), with electron-deficient sulfonyl groups (e.g., nitro) often requiring harsher conditions and resulting in lower yields .

生物活性

The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a complex structure that includes a piperazine ring, a benzo[d][1,3]dioxole moiety, and a sulfonyl group attached to an isopropyl-substituted aromatic ring. Its molecular formula is C22H28N2O4SC_{22}H_{28}N_{2}O_{4}S with a molecular weight of approximately 420.54 g/mol.

Research indicates that compounds similar to This compound often exhibit multiple mechanisms of action:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[d][1,3]dioxole possess significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The compound may also exhibit antitumor effects. Pyrazole derivatives have been reported to inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR . The presence of the benzo[d][1,3]dioxole moiety is thought to enhance this activity through interactions with specific cellular targets.

Antimicrobial Studies

A study investigating the antimicrobial properties of compounds structurally related to the target compound found that certain derivatives exhibited potent activity against Candida albicans and Staphylococcus aureus. The disk diffusion method revealed significant zones of inhibition, suggesting effective antimicrobial action .

Antitumor Research

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that compounds similar to This compound could induce apoptosis and inhibit cell proliferation. Notably, the combination of these compounds with conventional chemotherapy agents like doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity against resistant cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and aromatic substituents significantly influence biological activity. For example:

ModificationEffect on Activity
Addition of sulfonyl groupIncreases antimicrobial potency
Isopropyl substitutionEnhances lipophilicity and cellular uptake
Variability in aromatic ringsAlters receptor binding affinity

These findings suggest that careful tuning of the chemical structure can optimize therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes and purification methods for this compound?

The compound is synthesized via acid-amine coupling between 1-piperonyl piperazine derivatives and sulfonated aromatic precursors under reflux conditions. Key steps include:

  • Sulfonylation : Reacting 5-isopropyl-2-methoxyphenyl sulfonyl chloride with piperazine derivatives in anhydrous dichloromethane (DCM) at 0–5°C .
  • Purification : Use normal-phase chromatography (e.g., silica gel, 10% methanol/0.1% ammonium buffer) to isolate the product. Confirm purity via TLC (Rf comparison) and HPLC (≥95% purity threshold) .
  • Characterization : Employ FTIR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., benzylic methylene protons at δ 3.8–4.2 ppm), and HRMS (m/z calculated for C₂₃H₂₈N₂O₅S: 468.17) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Conduct accelerated stability studies :

  • Thermal stability : Heat the compound at 40°C, 60°C, and 80°C for 48–72 hours. Monitor degradation via HPLC-UV at 254 nm .
  • Photostability : Expose to UV light (320–400 nm) for 24 hours; quantify decomposition using LC-MS to identify photolytic byproducts .
  • Solution stability : Dissolve in DMSO or PBS (pH 7.4) and analyze over 7 days for precipitation or hydrolysis .

Advanced Research Questions

Q. What strategies optimize the compound’s selectivity for anticancer targets like apoptosis pathways?

  • Structure-activity relationship (SAR) studies : Modify the sulfonyl group (e.g., replace 5-isopropyl with tert-butyl) to enhance hydrophobic interactions with Bcl-2 family proteins. Evaluate via molecular docking (AutoDock Vina) and mitochondrial membrane depolarization assays (JC-1 dye) .
  • Functional assays : Measure caspase-3/7 activation in MDA-MB-231 cells using luminescent substrates (e.g., Caspase-Glo®). Compare IC₅₀ values against control compounds like doxorubicin .

Q. How can data contradictions in cytotoxicity studies be resolved?

Contradictions (e.g., variable IC₅₀ values across cell lines) may arise from assay conditions or impurity interference. Mitigate by:

  • Standardized protocols : Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (CellTiter-Glo®) .
  • Impurity profiling : Analyze batches via HPLC-DAD-ELSD to correlate bioactivity with purity thresholds (e.g., ≥98% purity for reproducible results) .

Q. What radiolabeling approaches enable receptor-binding studies for this compound?

  • ⁹⁹mTc labeling : React the piperazine nitrogen with [⁹⁹mTc(CO)₃(H₂O)₃]⁺ under argon. Purify via size-exclusion chromatography and validate radiochemical purity (>90%) with radio-TLC .
  • In vitro binding : Use saturation binding assays on 5-HT₇ receptor-expressing HEK293 membranes. Calculate Kd and Bmax using nonlinear regression (GraphPad Prism) .

Q. How is the compound’s metabolic fate evaluated in preclinical models?

  • Microsomal incubation : Incubate with rat liver microsomes (RLM) and NADPH. Identify metabolites via LC-QTOF-MS/MS (e.g., hydroxylation at the benzodioxole ring) .
  • Pharmacokinetics : Administer IV/orally to Sprague-Dawley rats. Collect plasma samples at 0–24h; quantify using UPLC-MS/MS (LLOQ: 1 ng/mL) .

Methodological Notes

  • Critical parameters :
    • For SAR, prioritize logP (2.5–4.0) to balance solubility and membrane permeability .
    • In radiolabeling, maintain pH 7.4 to prevent Tc colloid formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。